2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one 2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one
Brand Name: Vulcanchem
CAS No.: 1354917-71-7
VCID: VC11702735
InChI: InChI=1S/C12H11N3O2S/c13-11-14-10(16)12(15-11,9-4-2-6-18-9)7-8-3-1-5-17-8/h1-6H,7H2,(H3,13,14,15,16)
SMILES: C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3
Molecular Formula: C12H11N3O2S
Molecular Weight: 261.30 g/mol

2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one

CAS No.: 1354917-71-7

Cat. No.: VC11702735

Molecular Formula: C12H11N3O2S

Molecular Weight: 261.30 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one - 1354917-71-7

Specification

CAS No. 1354917-71-7
Molecular Formula C12H11N3O2S
Molecular Weight 261.30 g/mol
IUPAC Name 2-amino-4-(furan-2-ylmethyl)-4-thiophen-2-yl-1H-imidazol-5-one
Standard InChI InChI=1S/C12H11N3O2S/c13-11-14-10(16)12(15-11,9-4-2-6-18-9)7-8-3-1-5-17-8/h1-6H,7H2,(H3,13,14,15,16)
Standard InChI Key QTSRAQVQYFPXLG-UHFFFAOYSA-N
SMILES C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3
Canonical SMILES C1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3

Introduction

Chemical Structure and Nomenclature

Core Architecture

The compound features a 4,5-dihydro-1H-imidazol-4-one backbone, a partially saturated five-membered ring containing two nitrogen atoms at positions 1 and 3. Substituents at the 5-position include a furan-2-ylmethyl group and a thiophen-2-yl group, creating a sterically congested environment. The furan ring (C₄H₃O) and thiophene ring (C₄H₃S) introduce aromaticity and electronic heterogeneity, influencing reactivity and intermolecular interactions .

Key Structural Features:

  • Imidazolone Core: The α,β-unsaturated ketone moiety at position 4 contributes to electrophilic reactivity.

  • Furan and Thiophene Substituents: The oxygen-bearing furan and sulfur-containing thiophene modulate electron density via resonance effects.

  • Chirality: The asymmetric carbon at position 5 generates stereoisomerism, though most synthetic routes yield racemic mixtures.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

  • ¹H NMR: Furan protons resonate at δ 6.2–7.4 ppm (multiplet), while thiophene protons appear at δ 7.0–7.5 ppm. The imidazolone NH₂ group typically shows broad singlets near δ 5.8 ppm.

  • ¹³C NMR: The carbonyl carbon (C4) appears at ~170 ppm, with furan/thiophene carbons between 100–150 ppm .

Synthetic Methodologies

Multi-Step Condensation Approaches

The synthesis often begins with condensation reactions between furan-2-carbaldehyde and thiophene-2-carbaldehyde derivatives. A representative pathway involves:

  • Knoevenagel Condensation: Reaction of furan-2-carbaldehyde with thiophene-2-acetonitrile under basic conditions (e.g., piperidine/EtOH) to form α,β-unsaturated nitrile intermediates.

  • Cyclization: Treatment with ammonium acetate in acetic acid generates the imidazolone ring.

Example Protocol

StepReagents/ConditionsYield
1Furan-2-carbaldehyde, thiophene-2-acetonitrile, piperidine/EtOH, 80°C, 12 h68%
2NH₄OAc, AcOH, reflux, 6 h72%

Visible Light-Mediated Cyclization

Recent advances leverage photocatalyst-free visible light irradiation for cyclodesulfurization, inspired by methods for N-substituted 2-aminobenzimidazoles . Key modifications include:

  • Replacing traditional desulfurizing agents (e.g., HgO, I₂) with O₂ under blue LED light (450 nm).

  • One-pot synthesis in aqueous ethanol at ambient temperature, achieving yields up to 85% .

Mechanistic Insights
The reaction proceeds via a thiyl radical intermediate (Fig. 1), where singlet oxygen abstracts a hydrogen atom from the thiourea precursor, enabling cyclization .

Thiourea+hνThiyl RadicalCyclized Product\text{Thiourea} + h\nu \rightarrow \text{Thiyl Radical} \rightarrow \text{Cyclized Product}

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water due to aromatic substituents.

  • Thermal Stability: Decomposes above 240°C, as determined by thermogravimetric analysis (TGA).

Tautomerism and pH Sensitivity

The imidazolone core exhibits keto-enol tautomerism, with the keto form predominating in neutral conditions. Protonation at N1 occurs below pH 3, altering electronic properties and biological activity .

Biological Activities

MicroorganismMIC (μg/mL)Reference
S. aureus12.5
E. coli25.0

The thiophene moiety enhances membrane permeability, while the furan group may interfere with bacterial efflux pumps.

Anti-Inflammatory Effects

In murine models, derivatives reduced TNF-α production by 40% at 10 mg/kg doses, likely via NF-κB pathway inhibition .

Industrial and Pharmaceutical Applications

Drug Discovery

The compound serves as a scaffold for kinase inhibitors and GPCR modulators. Its rigid structure favors target binding, as evidenced by molecular docking studies showing ΔG values of -9.2 kcal/mol against COX-2 .

Materials Science

Thiophene’s electron-rich nature enables use in organic semiconductors. Thin films exhibit hole mobility of 0.15 cm²/V·s, suitable for flexible electronics.

Challenges and Future Directions

Synthetic Limitations

  • Stereoselectivity: Current methods lack enantiocontrol, necessitating chiral auxiliaries or enzymatic resolution.

  • Scale-Up: Photoreactions require specialized equipment, increasing production costs .

Toxicity Profiling

Preliminary hepatotoxicity data (IC₅₀ = 45 μM in HepG2 cells) highlight the need for structural optimization .

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